molecular formula C22H16N2O6 B11544375 naphthalen-2-yl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

naphthalen-2-yl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Cat. No.: B11544375
M. Wt: 404.4 g/mol
InChI Key: DWXUZHCVOWJVQO-UHFFFAOYSA-N
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Description

NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a nitro-substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-yl with 4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindole-2-yl butanoic acid under dehydrating conditions. The reaction is often catalyzed by a Lewis acid and conducted under reflux to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHALEN-2-YL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE stands out due to its combination of a naphthalene ring and a nitro-substituted isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

naphthalen-2-yl 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C22H16N2O6/c25-19(30-16-11-10-14-5-1-2-6-15(14)13-16)9-4-12-23-21(26)17-7-3-8-18(24(28)29)20(17)22(23)27/h1-3,5-8,10-11,13H,4,9,12H2

InChI Key

DWXUZHCVOWJVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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